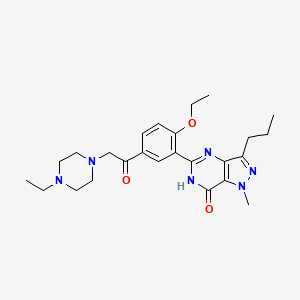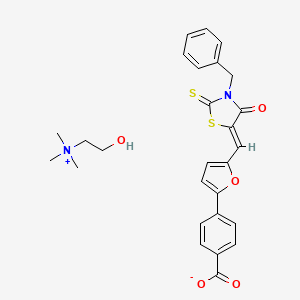
ADH-503
描述
科学研究应用
ADH-503 具有广泛的科学研究应用,包括:
化学: 用作各种化学反应中的试剂,以研究其性质和反应性。
生物学: 用于生物学研究,以了解其对细胞过程和免疫反应的影响。
作用机制
ADH-503 通过与整合素 CD11b 结合发挥作用,从而导致肿瘤相关巨噬细胞重新极化和肿瘤浸润免疫抑制髓系细胞数量减少 . 这种结合增强了树突状细胞反应,并改善了抗肿瘤 T 细胞免疫。 该化合物还增加了 CD11b 依赖性细胞粘附到内皮细胞上的 ICAM-1,防止随后的血管外渗 .
准备方法
合成路线和反应条件
ADH-503 是通过一系列化学反应合成的,这些反应涉及形成 (Z)-Leukadherin-1 的胆碱盐。 合成路线通常涉及在受控条件下使 (Z)-Leukadherin-1 与氯化胆碱反应,以形成所需的化合物 . 反应条件包括保持特定的温度和 pH 值,以确保形成胆碱盐。
工业生产方法
This compound 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程包括使用先进的纯化技术,例如结晶和色谱法,以纯净形式分离化合物 .
化学反应分析
反应类型
ADH-503 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。
还原: this compound 可以被还原,形成还原衍生物。
取代: 该化合物可以进行取代反应,其中官能团被其他基团取代。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和卤素等取代试剂。 反应通常在受控的温度和压力条件下进行,以确保达到预期结果 .
主要产物
相似化合物的比较
类似化合物
Leukadherin-1: CD11b/CD18 的变构激活剂,与 ADH-503 相似,但药代动力学特性不同.
Zilucoplan: 补体成分 5 (C5) 的有效抑制剂,用于免疫介导疾病的研究.
BCX 1470 盐酸盐: 具有抗炎活性的丝氨酸蛋白酶抑制剂.
独特性
This compound 的独特性在于它能够特异性靶向并调节 CD11b 的活性,从而导致免疫反应显着改善以及在癌症治疗方面的潜在治疗应用 . 它的口服活性及其变构作用机制进一步将其与其他类似化合物区分开来 .
属性
IUPAC Name |
4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4S2.C5H14NO/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26;1-6(2,3)4-5-7/h1-12H,13H2,(H,25,26);7H,4-5H2,1-3H3/q;+1/p-1/b19-12-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWDQYRMBCOOJR-JHMJKTBASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)[O-])SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCO.C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)[O-])/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055362-74-6 | |
| Record name | ADH-503 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ADH-503 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17133 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ADH-503 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THN3VQ67CA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of ADH-503 and how does it affect the tumor microenvironment?
A1: this compound acts as a partial agonist of CD11b, an integrin highly expressed on myeloid cells like macrophages. By binding to CD11b, this compound modulates the function of these cells within the tumor microenvironment (TME). Specifically, this compound has been shown to:
- Reprogram tumor-associated macrophages (TAMs): Instead of promoting tumor growth and immunosuppression, TAMs treated with this compound adopt a phenotype that supports anti-tumor immunity. []
- Reduce the infiltration of immunosuppressive myeloid cells: This includes reducing the recruitment of myeloid-derived suppressor cells (MDSCs) and other inhibitory immune cells into the TME. []
- Enhance dendritic cell responses: Dendritic cells are crucial for initiating T cell responses, and this compound treatment improves their ability to present tumor antigens and activate anti-tumor T cells. []
Q2: What are the preclinical findings regarding the combination of this compound with other cancer therapies?
A2: Preclinical studies using mouse models of pancreatic ductal adenocarcinoma (PDAC) have demonstrated promising results:
- Synergy with chemotherapy and radiotherapy: this compound treatment enhanced the efficacy of both chemotherapy and radiation therapy, leading to improved tumor control. []
- Sensitization to checkpoint blockade: PDAC is typically resistant to checkpoint inhibitors, but combining this compound with anti-PD-1 therapy rendered these tumors sensitive, resulting in significant tumor regression. [, ]
- Improved anti-tumor T cell responses: Treatment with this compound in combination with other therapies led to increased infiltration of anti-tumor T cells into the TME and enhanced their activity. []
Q3: What is the significance of developing a 3D tumor microenvironment model for studying this compound?
A: Traditional 2D cell culture systems fail to accurately recapitulate the complex architecture and cellular interactions present within the TME. A 3D model, like the star-shaped poly(ethylene glycol)–heparin hydrogel matrix described in one of the research papers [], offers several advantages:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


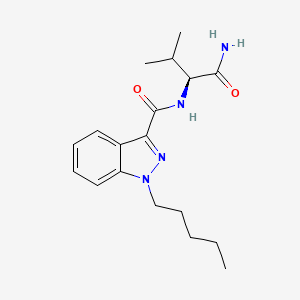
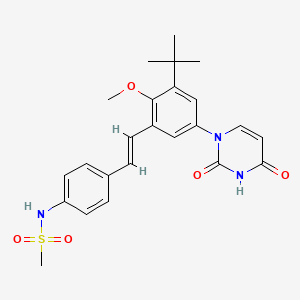
![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)
![2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate](/img/structure/B605106.png)
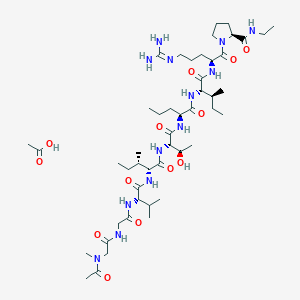
![(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate](/img/structure/B605110.png)

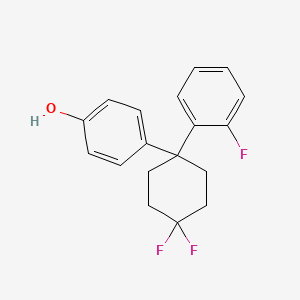

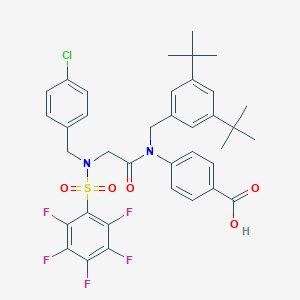

![(1S,2R,3R,7S,12S,17R,18R,19R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24,25-trioxaheptacyclo[19.2.1.19,12.01,18.03,17.04,14.07,12]pentacos-4(14)-en-2-ol](/img/structure/B605124.png)
![Acetamide, N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]-](/img/structure/B605125.png)
